4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide
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Description
The compound “4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide” is a complex organic molecule. It contains a benzothiophene moiety, which is a heterocyclic compound also known as thianaphthene . Benzothiophenes are a class of organosulfur compounds that have been used in various fields including pharmaceutical sciences and materials chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzothiophene moiety would form a bicyclic system with the benzene and thiophene rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzothiophenes are known to undergo a variety of chemical reactions. For example, they can react with aryne intermediates to form a wide range of organosulfur compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzothiophenes are generally stable compounds, but their properties can be significantly altered by the presence of different functional groups .Scientific Research Applications
Mitotic Inhibition in Plant Cells
One study explored the effects of a similar compound, N-(1,1-dimethylpropynyl) benzamide series, on mitosis in plant cells. This research demonstrated the potential of certain benzamide derivatives to selectively inhibit mitosis at low concentrations, suggesting a mechanism of action that involves binding to a specific target controlling cell division in plants. This finding could have implications for the development of herbicides or plant growth regulators (Merlin et al., 1987).
Anticonvulsant Properties
Another study focused on the anticonvulsant properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue, showcasing its effectiveness against maximal electroshock-induced seizures in animal models. This research highlights the therapeutic potential of benzamide derivatives in the treatment of epilepsy, with specific attention to their ability to increase seizure thresholds (Diouf et al., 1997).
Positron Emission Tomography (PET) Imaging
Research into N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide has shown promise for PET imaging of metabotropic glutamate 1 (mGlu1) receptors in the brain. This study indicates the utility of certain benzamide derivatives in neuroimaging, which can aid in the diagnosis and study of neurological disorders (Fujinaga et al., 2012).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various benzamide derivatives, such as 4H-Pyrimido[2,1-b]-benzothiazole derivatives, have been documented. These studies contribute to the chemical understanding and potential applications of benzamide compounds in creating new materials or drugs (Baheti et al., 2002).
Histone Deacetylase Inhibitors
Benzamide derivatives have also been explored for their potential as histone deacetylase inhibitors, which could have significant implications in cancer treatment. These compounds have shown inhibitory activity against the enzymes, indicating their potential use in epigenetic therapies (Jiao et al., 2009).
Properties
IUPAC Name |
4-[[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-24(2)21(26)14-7-9-17(10-8-14)23-20(25)15(12-22)11-16-13-27-19-6-4-3-5-18(16)19/h3-11,13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLDLQXNNZPUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CSC3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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